

Application Notes and Protocols: Cinnamyl Isovalerate in Food Flavoring

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Compound of Interest

Compound Name: *Cinnamyl isovalerate*

Cat. No.: B1232534

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Introduction

Cinnamyl isovalerate (CAS No. 140-27-2, FEMA No. 2302) is a flavor ingredient recognized for its complex aromatic profile, contributing sweet, fruity, spicy, and floral notes to a variety of food products.^{[1][2][3][4]} As an ester of cinnamyl alcohol and isovaleric acid, it is a valuable component in the creation of fruit flavors such as apple, pineapple, and cherry, as well as in spice and tobacco flavorings.^{[2][5]} This document provides detailed application notes, quantitative data, and experimental protocols for the effective utilization and evaluation of **cinnamyl isovalerate** in food and beverage applications.

Chemical and Physical Properties

Cinnamyl isovalerate is a colorless to pale yellow liquid with a molecular formula of C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol.^{[2][6]} It is insoluble in water but miscible in oils and ethanol.^{[6][7]}

Regulatory Status

Cinnamyl isovalerate is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) (FEMA Number 2302).^{[1][2][6][8]} It is also recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and

is permitted for direct addition to food for human consumption under FDA 21 CFR 172.515.[\[1\]](#) [\[6\]](#)[\[8\]](#)[\[9\]](#)

Sensory Profile

The sensory characteristics of **cinnamyl isovalerate** are a key aspect of its application in food. It is described as having a fruity, sweet, and pineapple-like taste with waxy and spicy nuances. [\[2\]](#) Its odor is characterized as spicy, floral, and fruity.[\[1\]](#) At a concentration of 1.00%, its odor is described as sour, fermented, winey, yeasty, and woody fruity.[\[1\]](#)

Quantitative Data

The following table summarizes the key quantitative data for **cinnamyl isovalerate**.

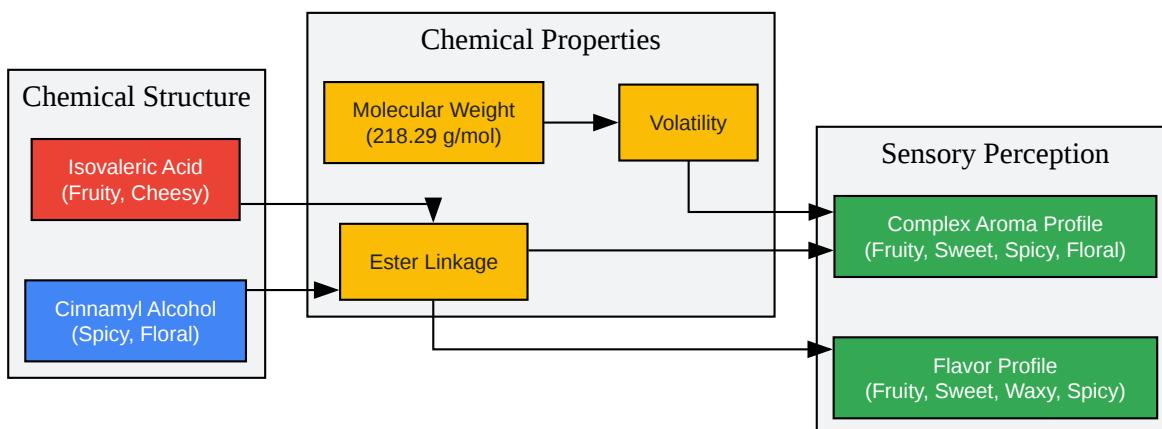
Parameter	Value	Reference
FEMA Number	2302	[1] [2] [6] [8]
JECFA Number	654	[1] [6]
CAS Number	140-27-2	[1] [2] [6]
Molecular Weight	218.29 g/mol	[2] [6]
Boiling Point	313 °C (lit.)	[2]
Density	0.992 g/mL at 25 °C (lit.)	[2]
Refractive Index	n _{20/D} 1.52 (lit.)	[2]
Flash Point	>230 °F	[2]
Solubility	Insoluble in water; miscible in oils and ethanol	[6] [7]
Oral LD ₅₀ (rat)	5000 mg/kg	[1]
Dermal LD ₅₀ (rabbit)	> 5000 mg/kg	[1]

Typical Usage Levels in Food (ppm)

Food Category	Average Usual ppm	Average Maximum ppm
Baked Goods	-	3.6
Beverages (non-alcoholic)	-	2.2
Chewing Gum	19.0	30.0

Data sourced from The Good Scents Company.[\[1\]](#)

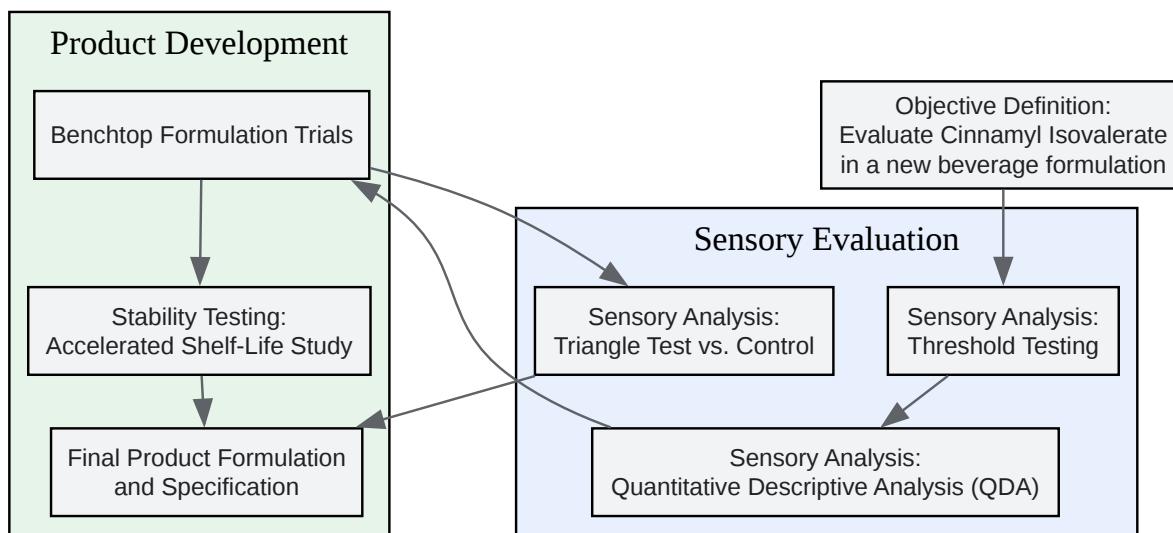
Logical Relationship of Cinnamyl Isovalerate Properties



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Caption: Relationship between chemical structure and sensory perception.

Experimental Workflow for Evaluation



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Caption: Workflow for evaluating **cinnamyl isovalerate** in a food product.

Experimental Protocols

Sensory Analysis: Triangle Test

Objective: To determine if a perceptible sensory difference exists between a control sample and a sample containing **cinnamyl isovalerate**.

Materials:

- Control food/beverage product.
- Experimental food/beverage product formulated with a target level of **cinnamyl isovalerate**.
- Identical sample cups, coded with random three-digit numbers.
- Palate cleansers (e.g., unsalted crackers, filtered water).
- Ballot sheets for each panelist.
- Trained sensory panelists (minimum of 15-30).[3]

Protocol:

- Prepare the control and experimental samples. Ensure they are at the same temperature and serving size.
- For each panelist, present three coded samples: two will be the same (either both control or both experimental) and one will be different.[1][3][10][11] The order of presentation should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[1][11]
- Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.[10][11]
- Provide palate cleansers for use between samples to minimize flavor carry-over.[10]
- Collect the completed ballots.
- Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (typically a one-third probability). [3][11]

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Objective: To quantify the sensory attributes of a product containing **cinnamyl isovalerate**.[8]

Materials:

- Food/beverage samples with varying concentrations of **cinnamyl isovalerate**.
- Reference standards for specific flavor attributes (e.g., solutions of pure cinnamaldehyde for "spicy," ethyl butyrate for "fruity").
- Individual sensory booths with controlled lighting and ventilation.
- Data collection software or ballot sheets with line scales (e.g., 15 cm).
- Trained sensory panel (8-15 members).[4][12]

Protocol:

- Panelist Training:
 - Familiarize the panel with the product and the sensory attributes associated with **cinnamyl isovalerate** (e.g., fruity, sweet, spicy, floral, waxy).
 - Develop a consensus vocabulary to describe the sensory characteristics.
 - Train panelists to use the line scale for rating the intensity of each attribute, using reference standards to anchor the scale.
- Sample Evaluation:
 - Present the coded samples to the panelists in a randomized order.
 - Panelists independently evaluate each sample and rate the intensity of each sensory attribute on the provided line scale.
 - Multiple replications should be performed for each sample.
- Data Analysis:
 - Convert the line scale ratings to numerical data.
 - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
 - Visualize the results using spider web plots or bar charts to compare the sensory profiles of the different formulations.

Stability Testing: Accelerated Shelf-Life Study

Objective: To evaluate the stability of **cinnamyl isovalerate** in a food matrix under accelerated storage conditions.

Materials:

- Food/beverage product formulated with a known concentration of **cinnamyl isovalerate**.

- Appropriate packaging for the product.
- Environmental chambers with controlled temperature and humidity.
- Analytical instrumentation for quantifying **cinnamyl isovalerate** (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).
- Materials for sensory evaluation (as described in the sensory protocols).

Protocol:

- Sample Preparation and Storage:
 - Prepare a batch of the product containing **cinnamyl isovalerate** and package it in its final intended packaging.
 - Store the samples in environmental chambers at elevated temperatures (e.g., 35°C, 45°C) to accelerate degradation reactions.^[5] Also, store control samples at the intended storage temperature (e.g., ambient, refrigerated).
- Time-Point Analysis:
 - At specified time intervals (e.g., 0, 2, 4, 8, 12 weeks), remove samples from both accelerated and control storage conditions.
- Analytical Testing:
 - Quantify the concentration of **cinnamyl isovalerate** in the samples using a validated analytical method such as GC-MS.^[2]
 - Monitor for the formation of potential degradation products.
- Sensory Evaluation:
 - Conduct sensory analysis (e.g., triangle test against a freshly made sample or QDA) on the stored samples to assess any changes in the flavor profile.
- Data Analysis and Shelf-Life Prediction:

- Plot the degradation of **cinnamyl isovalerate** over time at different temperatures.
- Use the data from the accelerated conditions to model the degradation kinetics and predict the shelf-life of the product under normal storage conditions.
- Correlate the analytical data with the sensory data to establish an acceptable level of flavor degradation.

Conclusion

Cinnamyl isovalerate is a versatile and effective flavoring ingredient that can impart desirable fruity, sweet, and spicy notes to a wide range of food products. Proper evaluation of its sensory characteristics and stability within a specific food matrix is crucial for successful product development. The protocols outlined in this document provide a framework for researchers and scientists to systematically assess the application of **cinnamyl isovalerate**, ensuring optimal flavor expression and product quality.

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